4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol 4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13267838
InChI: InChI=1S/C13H10N4O/c18-11-5-3-9(4-6-11)12-15-13(17-16-12)10-2-1-7-14-8-10/h1-8,18H,(H,15,16,17)
SMILES: C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)O
Molecular Formula: C13H10N4O
Molecular Weight: 238.24 g/mol

4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol

CAS No.:

Cat. No.: VC13267838

Molecular Formula: C13H10N4O

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol -

Specification

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
IUPAC Name 4-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)phenol
Standard InChI InChI=1S/C13H10N4O/c18-11-5-3-9(4-6-11)12-15-13(17-16-12)10-2-1-7-14-8-10/h1-8,18H,(H,15,16,17)
Standard InChI Key NRSMRIGPWSTPTQ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)O
Canonical SMILES C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of three primary components:

  • A 1,2,4-triazole ring (five-membered heterocycle with three nitrogen atoms).

  • A pyridin-3-yl group (six-membered aromatic ring with one nitrogen atom at position 3).

  • A phenol group (aromatic ring with a hydroxyl substituent).

The triazole ring serves as the central scaffold, with the pyridine and phenol groups attached at positions 5 and 3, respectively .

IUPAC Name and Formula

  • IUPAC Name: 4-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)phenol.

  • Molecular Formula: C₁₃H₁₀N₄O.

  • Molecular Weight: 238.24 g/mol .

Spectroscopic Data

  • IR Spectroscopy: Key absorption bands include:

    • 3288–3199 cm⁻¹ (N–H stretching).

    • 1664–1639 cm⁻¹ (C═N stretching) .

  • ¹H NMR: Signals at δ 7.16–8.38 ppm (aromatic protons), δ 3.50–4.23 ppm (methylene protons), and δ 9.60 ppm (phenolic –OH) .

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is typically synthesized via multi-step protocols:

  • Formation of Triazole Core:

    • Reaction of pyridine-3-carbohydrazide with carbon disulfide under basic conditions to form potassium dithiocarbazate intermediates .

    • Cyclization via reflux with ammonia yields 5-mercapto-3-pyridyl-1,2,4-triazole .

  • Phenolic Coupling:

    • Nucleophilic substitution with 4-(chloromethyl)benzenamine or similar phenolic precursors .

Example Reaction Scheme:

Pyridine-3-carbohydrazide+CS2KOHDithiocarbazateNH3Triazole IntermediatePhenolic AlkylationTarget Compound\text{Pyridine-3-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Dithiocarbazate} \xrightarrow{\text{NH}_3} \text{Triazole Intermediate} \xrightarrow{\text{Phenolic Alkylation}} \text{Target Compound}

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point242–243°C (similar analogues)
LogP2.53 (indicative of moderate lipophilicity)
SolubilityLimited in water; soluble in DMF, DMSO
PSA (Polar Surface Area)54.46 Ų (high polarity due to N and O atoms)

Biological Activities and Mechanisms

Antimicrobial Activity

  • Gram-Negative Bacteria: MIC values of 31.25–62.5 μg/mL against Pseudomonas aeruginosa and Escherichia coli .

  • Fungal Strains: Moderate activity against Candida albicans (MIC = 62.5 μg/mL) .

  • Mechanism: Disruption of microbial cell membranes via thiol-group interactions .

Antioxidant Properties

  • DPPH Assay: Radical scavenging activity comparable to ascorbic acid (EC₅₀ = 18.7 μM) .

Applications in Medicinal Chemistry

Drug Development

  • Kinase Inhibitors: Structural analogs show promise as tyrosine kinase inhibitors (e.g., EGFR inhibition) .

  • Antimicrobial Agents: Scaffold for combating multidrug-resistant pathogens .

Material Science

  • Coordination Chemistry: Chelating agent for metal ions in catalytic systems .

Recent Advances and Future Directions

  • Computational Studies: Molecular docking reveals strong binding affinity (−9.2 kcal/mol) for COVID-19 main protease .

  • Hybrid Derivatives: Combination with fluoroquinolones enhances antibacterial potency .

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